molecular formula C9H11N3O4S B1478584 4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid CAS No. 2098080-07-8

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid

Cat. No.: B1478584
CAS No.: 2098080-07-8
M. Wt: 257.27 g/mol
InChI Key: FAWNPXZKFAKEGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid is a chemical compound with the molecular formula C9H11N3O4S and a molecular weight of 257.27 g/mol . It is available for purchase from various suppliers for pharmaceutical testing .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid and related compounds have been studied for their chemical synthesis processes and potential biological activities. Research has shown that compounds with similar structures can be synthesized through condensation reactions involving morpholine and demonstrate significant inhibitory activity against some cancer cell lines due to their crystal structure properties. For example, Lu et al. (2021) synthesized a molecule with antiproliferative activity through a condensation reaction, indicating the potential of such compounds in cancer research. Similarly, Lu et al. (2020) focused on the design, synthesis, and antitumor activity of an indazole derivative, highlighting its effectiveness against various cancer cell lines and providing insights into its molecular and crystal structure through spectro-elemental characterizations and X-ray analysis (Lu et al., 2021); (Lu et al., 2020).

Antimicrobial and Antitumor Activities

Compounds featuring the morpholine group and related structures have been explored for their antimicrobial and antitumor activities. Bektaş et al. (2007) synthesized novel triazole derivatives incorporating morpholine, demonstrating good to moderate antimicrobial activities against various microorganisms. This suggests the potential of such compounds in developing new antimicrobial agents. Moreover, research by Lu et al. (2017) on a similar compound structure displayed distinct effective inhibition on the proliferation of cancer cell lines, further indicating the relevance of these compounds in antitumor research (Bektaş et al., 2007); (Lu et al., 2017).

Enzyme Inhibition

Research has also been conducted on the enzymatic inhibition properties of compounds similar to this compound. For instance, compounds with trisubstitutedthiazole scaffolds have been evaluated for their carbonic anhydrase (CA)-III inhibitory activities, highlighting their potential in designing more potent CA-III inhibitors. The presence of carboxylic acid groups at specific positions on the scaffold was crucial for inhibitory activity, suggesting the importance of structural features in enzyme inhibition (Al-Jaidi et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Amino-3-(morpholine-4-carbonyl)isothiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The compound’s isothiazole ring is known to participate in electrophilic and nucleophilic substitution reactions, making it a versatile intermediate in biochemical pathways . It has been observed to interact with enzymes such as thiamine pyrophosphokinase, which is involved in the synthesis of thiamine pyrophosphate, a crucial cofactor in cellular metabolism . Additionally, the morpholine moiety in the compound can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and activity.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules such as protein kinases and phosphatases, which play critical roles in cell growth and differentiation . Furthermore, it can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the expression of genes involved in metabolic pathways and stress responses . The compound’s impact on cellular metabolism is also notable, as it can influence the activity of enzymes involved in glycolysis and the citric acid cycle.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction . For example, it has been found to inhibit the activity of certain proteases by binding to their active sites and preventing substrate access . Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their ability to regulate target genes . These interactions at the molecular level contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of by-products that may have different biological activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular homeostasis and stress responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, the compound can exhibit toxicity, leading to cellular damage and impaired organ function . Threshold effects have been observed, where a certain dosage level triggers a marked increase in adverse effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which introduce hydroxyl groups and facilitate its excretion . Additionally, it can influence the levels of key metabolites in pathways such as glycolysis and the citric acid cycle, potentially altering cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms involving membrane-bound transporters . Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments . The compound’s localization and accumulation can affect its biological activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its effects on cellular processes . Its presence in the nucleus allows it to interact with transcription factors and influence gene expression, while its localization in the mitochondria can impact cellular energy production and apoptosis .

Properties

IUPAC Name

4-amino-3-(morpholine-4-carbonyl)-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c10-5-6(11-17-7(5)9(14)15)8(13)12-1-3-16-4-2-12/h1-4,10H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNPXZKFAKEGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NSC(=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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